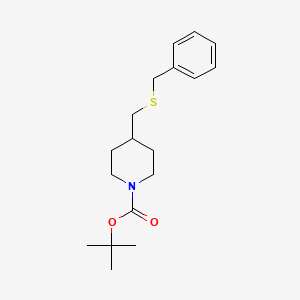
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a benzylmercaptomethyl group at the 4-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate.
Introduction of Benzylmercaptomethyl Group: The protected piperidine is then reacted with benzylmercaptomethyl chloride under basic conditions to introduce the benzylmercaptomethyl group at the 4-position of the piperidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylmercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The benzylmercaptomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and borane.
Substitution: Typical nucleophiles used in substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the piperidine ring, allowing it to participate in various chemical reactions without undergoing degradation. The benzylmercaptomethyl group can interact with nucleophiles or electrophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
1-t-Butoxycarbonyl-4-iodomethylpiperidine: Similar structure but with an iodine atom instead of the benzylmercaptomethyl group.
1-t-Butoxycarbonyl-4-aminomethylpiperidine: Contains an aminomethyl group instead of the benzylmercaptomethyl group.
Uniqueness: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the benzylmercaptomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C18H27NO2S |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2S/c1-18(2,3)21-17(20)19-11-9-16(10-12-19)14-22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
InChI Key |
CKIVDXKQFMFIGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
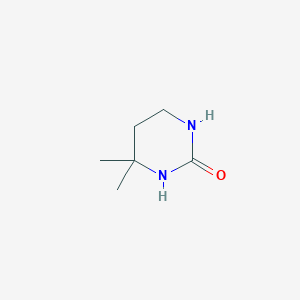
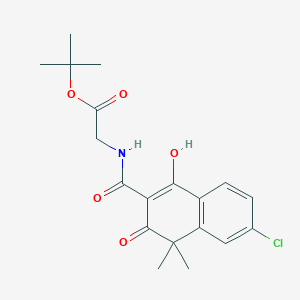
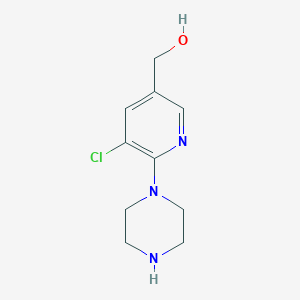
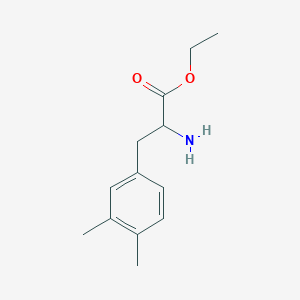
![N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B8575930.png)
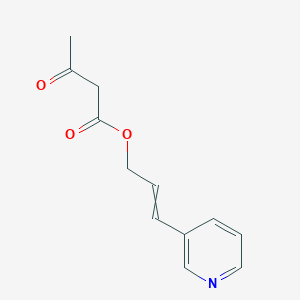
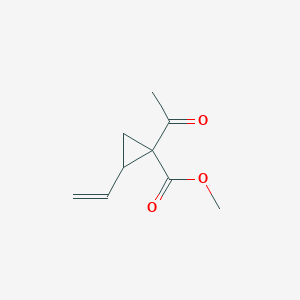
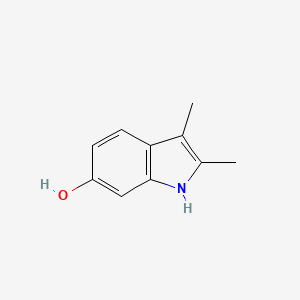
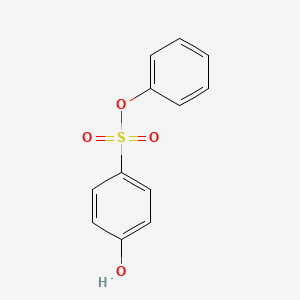


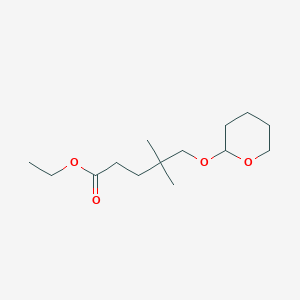
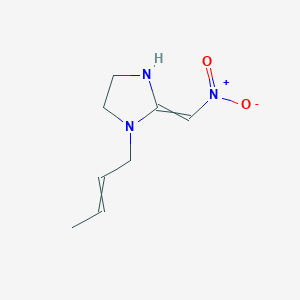
![N-cyclohexyl-5-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8575993.png)
